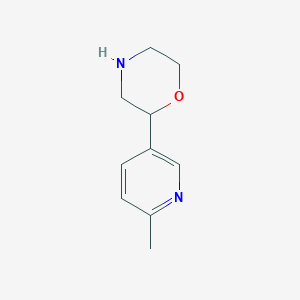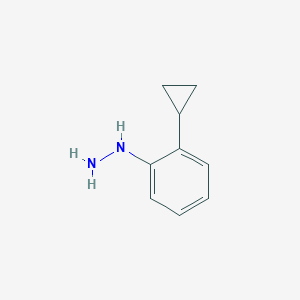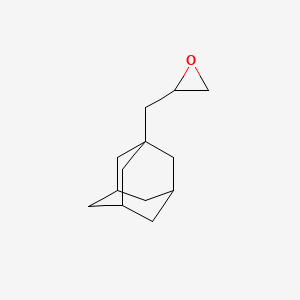
Glycidyladamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycidyladamantane is an organic compound that features a glycidyl group attached to an adamantane core. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its high symmetry and remarkable stability. The glycidyl group, an epoxide, imparts reactivity to the otherwise stable adamantane structure, making this compound a valuable compound in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycidyladamantane can be synthesized through several methods. One common approach involves the reaction of adamantane with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the glycidyl group. The reaction typically proceeds under mild conditions, with the base facilitating the opening of the epoxide ring and its subsequent attachment to the adamantane core.
Industrial Production Methods
On an industrial scale, this compound is produced using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Glycidyladamantane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: The glycidyl group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Glycidyladamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: this compound derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: The compound is explored for its use in drug delivery systems, where the adamantane core can enhance the stability and bioavailability of therapeutic agents.
Industry: this compound is utilized in the production of high-performance materials, such as coatings, adhesives, and composites, due to its excellent thermal and chemical stability.
Wirkmechanismus
The mechanism by which glycidyladamantane exerts its effects is primarily through the reactivity of the glycidyl group. The epoxide ring can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is harnessed in drug delivery systems, where this compound can form stable conjugates with therapeutic agents, enhancing their delivery and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: The parent compound of glycidyladamantane, known for its stability and use in drug delivery systems.
Epichlorohydrin: A precursor in the synthesis of this compound, also used in the production of epoxy resins.
1,3-Dehydroadamantane: An unsaturated derivative of adamantane with high reactivity, used in the synthesis of various functionalized adamantane derivatives.
Uniqueness
This compound is unique due to the combination of the stable adamantane core and the reactive glycidyl group. This duality allows it to participate in a wide range of chemical reactions while maintaining structural integrity, making it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C13H20O |
|---|---|
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
2-(1-adamantylmethyl)oxirane |
InChI |
InChI=1S/C13H20O/c1-9-2-11-3-10(1)5-13(4-9,6-11)7-12-8-14-12/h9-12H,1-8H2 |
InChI-Schlüssel |
ZEGIVQUKRBNEAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CC4CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


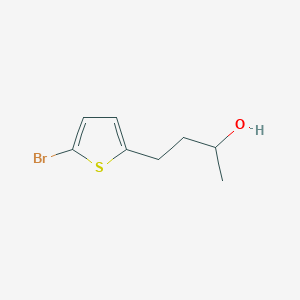
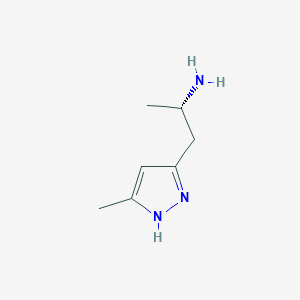
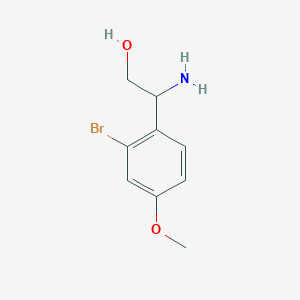
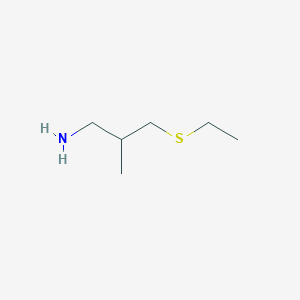
![3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine](/img/structure/B13605487.png)
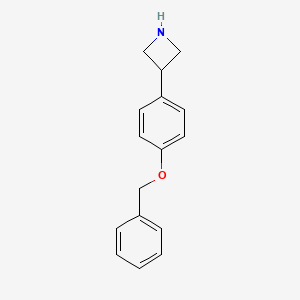
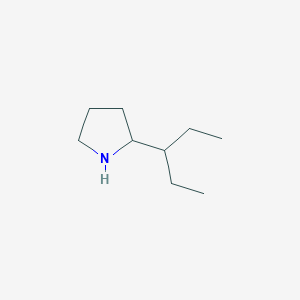
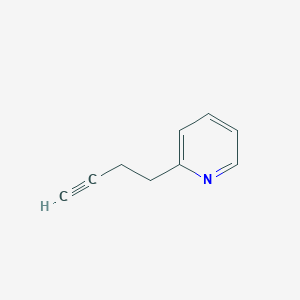
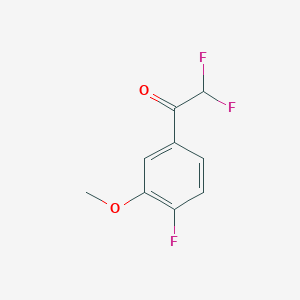
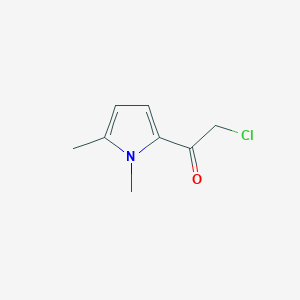
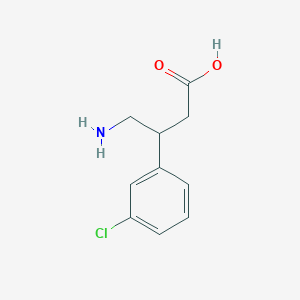
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol](/img/structure/B13605517.png)
